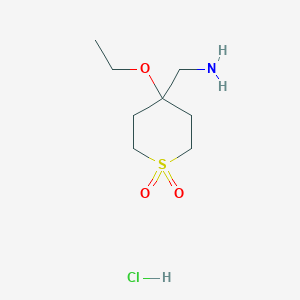![molecular formula C18H17N3O2S2 B2354081 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-96-9](/img/structure/B2354081.png)
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a fascinating compound in organic chemistry with a complex and intriguing structure This compound exhibits unique chemical properties that make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves the following key steps:
Formation of the Pyrimidine Ring: The synthesis begins with the construction of the pyrimidine ring through the reaction of appropriate aldehydes or ketones with guanidine or its derivatives under basic conditions.
Introduction of the Quinoline Moiety: The pyrimidine ring is then fused with a quinoline derivative through a cyclization reaction, often mediated by a strong acid or a Lewis acid catalyst.
Addition of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative and a palladium catalyst.
Thioether Formation: The final step involves the addition of allyl thiol to the compound, which is facilitated by a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods: For large-scale industrial production, the synthesis may be optimized for efficiency, yield, and cost-effectiveness. Common strategies include:
Using more robust catalysts and reagents that are economically feasible.
Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Utilizing automation and high-throughput screening to identify the best reaction conditions and optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions, including:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be employed to modify the thiophene or quinoline rings. Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or thiophenyl groups. Typical reagents for these reactions include alkyl halides, amines, or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can result in deoxygenated or fully reduced compounds
Applications De Recherche Scientifique
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: In organic chemistry, it serves as a versatile building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown promise in biological studies, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Preliminary studies suggest potential medicinal applications, such as antiviral, antibacterial, or anticancer properties, due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors or catalysts, due to its electronic properties and chemical stability.
Mécanisme D'action
The compound's mechanism of action depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and resulting in various biological effects. The presence of the quinoline and thiophene rings likely contributes to its ability to interact with these targets through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(ethylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(propylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Uniqueness: What sets 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart from similar compounds is the presence of the allylthio group, which can participate in unique chemical reactions and interactions that methyl, ethyl, and propyl analogs cannot. This gives it distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-8-25-18-20-16-15(17(23)21-18)14(12-7-4-9-24-12)13-10(19-16)5-3-6-11(13)22/h2,4,7,9,14H,1,3,5-6,8H2,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSKPKJWAXSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)








![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
